Bis(2-methylphenyl) (4-methylbenzene-1,3-diyl)biscarbamate
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Overview
Description
2-METHYLPHENYL N-(4-METHYL-3-{[(2-METHYLPHENOXY)CARBONYL]AMINO}PHENYL)CARBAMATE is an organic compound with a complex structure that includes multiple aromatic rings and carbamate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLPHENYL N-(4-METHYL-3-{[(2-METHYLPHENOXY)CARBONYL]AMINO}PHENYL)CARBAMATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-methylphenol and 4-methyl-3-aminophenol, which are then subjected to carbamation reactions using appropriate reagents and catalysts. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2-METHYLPHENYL N-(4-METHYL-3-{[(2-METHYLPHENOXY)CARBONYL]AMINO}PHENYL)CARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines and alcohols.
Scientific Research Applications
2-METHYLPHENYL N-(4-METHYL-3-{[(2-METHYLPHENOXY)CARBONYL]AMINO}PHENYL)CARBAMATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-METHYLPHENYL N-(4-METHYL-3-{[(2-METHYLPHENOXY)CARBONYL]AMINO}PHENYL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylphenyl N-phenylcarbamate
- 4-Methylphenyl N-phenylcarbamate
- 2-Methylphenyl N-(4-methylphenyl)carbamate
Uniqueness
Compared to similar compounds, 2-METHYLPHENYL N-(4-METHYL-3-{[(2-METHYLPHENOXY)CARBONYL]AMINO}PHENYL)CARBAMATE has unique structural features that may confer distinct biological activities and chemical reactivity. Its multiple aromatic rings and carbamate groups allow for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H22N2O4 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
(2-methylphenyl) N-[2-methyl-5-[(2-methylphenoxy)carbonylamino]phenyl]carbamate |
InChI |
InChI=1S/C23H22N2O4/c1-15-12-13-18(24-22(26)28-20-10-6-4-8-16(20)2)14-19(15)25-23(27)29-21-11-7-5-9-17(21)3/h4-14H,1-3H3,(H,24,26)(H,25,27) |
InChI Key |
PNFZBSLQMRAZEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC2=CC=CC=C2C)NC(=O)OC3=CC=CC=C3C |
Origin of Product |
United States |
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